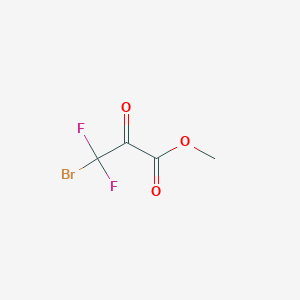

Methyl 3-bromo-3,3-difluoropyruvate

Description

These compounds share key features, including bromo-difluoromethyl motifs, which are critical in organofluorine chemistry due to their unique electronic and steric properties. Fluorinated compounds are pivotal in pharmaceuticals, agrochemicals, and materials science due to enhanced metabolic stability and lipophilicity .

Properties

Molecular Formula |

C4H3BrF2O3 |

|---|---|

Molecular Weight |

216.97 g/mol |

IUPAC Name |

methyl 3-bromo-3,3-difluoro-2-oxopropanoate |

InChI |

InChI=1S/C4H3BrF2O3/c1-10-3(9)2(8)4(5,6)7/h1H3 |

InChI Key |

IYCLVIQORGCRDI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C(F)(F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

A. 3-Bromo-3,3-difluoropropene (BDFP)

- Structure : CH₂=CF₂Br.

- Key Reactions :

- Umpolung gem-Difluoroallylation : BDFP reacts with hydrazones under palladium catalysis to form quaternary chiral carbon centers with high enantioselectivity (up to 94% ee) and α/γ-regioselectivity. This is attributed to chiral N-heterocyclic carbene ligands .

- Nickel-Catalyzed Carbonylation : BDFP undergoes carbonylation with aryl boronic acids to yield α,β-unsaturated ketones. The mechanism involves oxidative addition of BDFP to nickel, followed by CO insertion and transmetalation .

- Regioselectivity Trends : Reactions with aryl boronic acids favor α-substitution under palladium catalysis, influenced by nucleophile hardness and steric effects .

B. 3-Bromo-3,3-difluoropropylamine Hydrochloride

- Structure : CF₂BrCH₂CH₂NH₂·HCl.

- Applications: Primarily studied for safety and handling (GHS hazard classification: Acute Toxicity Category 4).

C. 3-Bromo-3,3-difluoroalanine Schiff Bases

- Structure : CF₂BrCH(N=CHR)COOR'.

- Reactivity : Undergoes radical ipso-substitution at aromatic rings, leading to intramolecular rearrangements. This pathway is distinct from BDFP’s transition-metal-catalyzed reactions .

D. 3-Bromo-4-methylbenzophenone Derivatives

Comparative Data Table

Mechanistic and Selectivity Insights

- BDFP vs. Aryl Halides: Unlike aryl bromides (e.g., 3-bromo-4-methylbenzophenone), BDFP’s alkene and CF₂Br group enable transition-metal-catalyzed C–C bond formation rather than electrophilic substitution .

- Role of Fluorine : The gem-difluoro motif in BDFP enhances electrophilicity at the α-carbon, favoring nucleophilic attack, while fluorine’s electronegativity stabilizes transition states in enantioselective reactions .

- Safety Considerations : 3-Bromo-3,3-difluoropropylamine hydrochloride’s acute toxicity highlights the need for careful handling compared to BDFP, which is typically used in controlled catalytic settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.